

Application Notes and Protocols for Creating Biotinylated Probes with Biotin-PEG1-NH2

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Compound of Interest

Compound Name: Biotin-PEG1-NH2

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Introduction

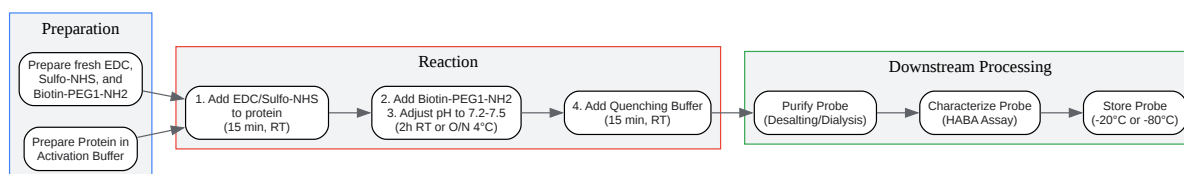
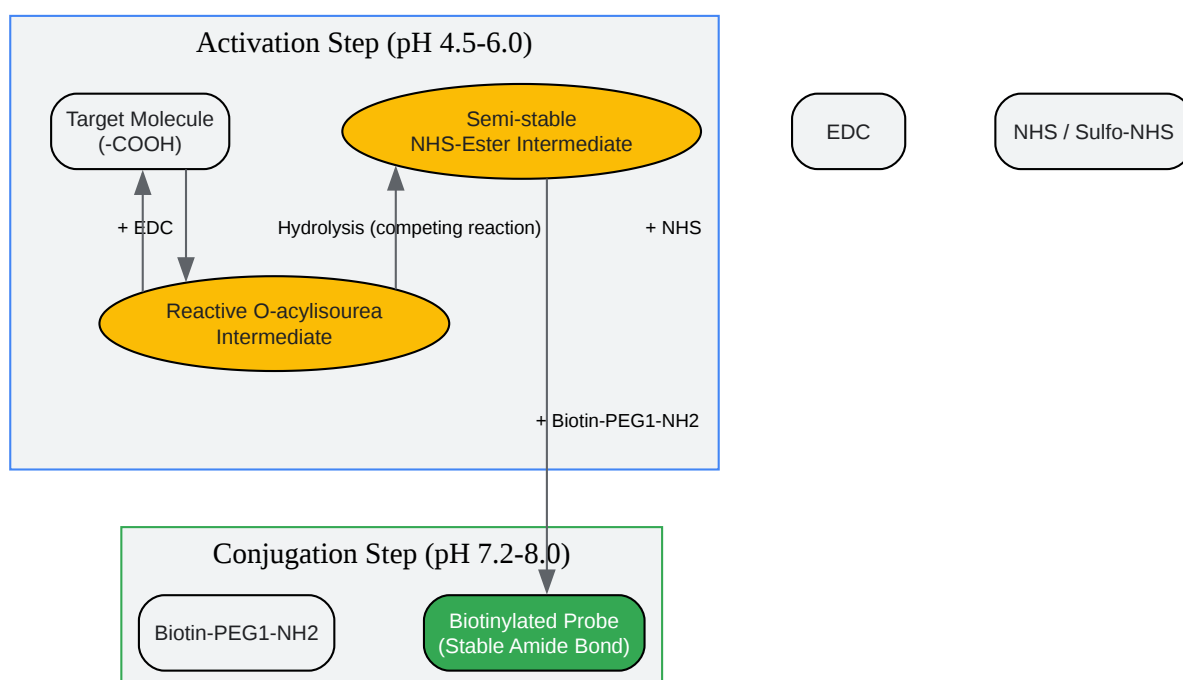
Biotinylation is the process of covalently attaching biotin to a molecule such as a protein, antibody, or nucleic acid. The resulting biotin-labeled molecule, or "biotinylated probe," can then be detected, purified, or immobilized due to the remarkably strong and specific interaction between biotin and streptavidin (or avidin).^{[1][2][3][4]} **Biotin-PEG1-NH2** is a biotinylation reagent that contains a single polyethylene glycol (PEG) spacer arm and a terminal primary amine (-NH2) group.^[5] The PEG linker increases the hydrophilicity of the resulting conjugate, which can help to prevent aggregation and reduce steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

This document provides detailed protocols and application notes for the creation, purification, and characterization of biotinylated probes using **Biotin-PEG1-NH2**, focusing on the labeling of molecules containing carboxyl groups.

Principle of Biotinylation using Biotin-PEG1-NH2

Biotin-PEG1-NH2 is designed to react with carboxyl groups (-COOH) present on target molecules, such as the side chains of aspartic acid and glutamic acid residues in proteins, or the 3' end of oligonucleotides. This reaction is typically facilitated by a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is

susceptible to hydrolysis but can react with the primary amine of **Biotin-PEG1-NH2** to form a stable amide bond. The efficiency of this two-step reaction can be significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts efficiently with the amine group at a physiological pH (7.2-8.0) to form the final amide bond.



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